2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate
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Overview
Description
2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate is a quaternary ammonium compound with a variety of applications in different fields. This compound is known for its unique chemical structure, which includes a hydroxy group, a trimethylammonium group, and a methacryloyloxy group. These functional groups contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate typically involves the reaction of 2-hydroxypropyltrimethylammonium chloride with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate undergoes various chemical reactions, including:
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Common reagents include carboxylic acids and acid chlorides, with bases like sodium hydroxide or catalysts like sulfuric acid.
Substitution: Nucleophiles such as halides or hydroxides are commonly used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products
Esters: Formed from esterification reactions.
Substituted Ammonium Compounds: Resulting from nucleophilic substitution.
Polymers: Produced through polymerization of the methacryloyloxy group.
Scientific Research Applications
2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Investigated for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate involves its interaction with various molecular targets. The trimethylammonium group can interact with negatively charged biomolecules, while the methacryloyloxy group can participate in polymerization reactions. These interactions enable the compound to modify surfaces, enhance drug delivery, and form stable polymers .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methacryloxypropyl trimethyl ammonium chloride: Similar structure but with a chloride counterion.
2-Hydroxypropyltrimethylammonium formate: Lacks the methacryloyloxy group, making it less versatile in polymerization reactions.
Uniqueness
2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate stands out due to its combination of functional groups, which provide a unique balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and ionic interactions.
Properties
CAS No. |
178059-69-3 |
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Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;acetate |
InChI |
InChI=1S/C10H20NO3.C2H4O2/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;1-2(3)4/h9,12H,1,6-7H2,2-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
JSVYMTDUAHGQRY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC(C[N+](C)(C)C)O.CC(=O)[O-] |
Origin of Product |
United States |
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